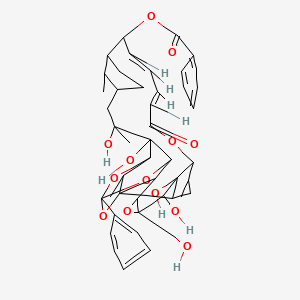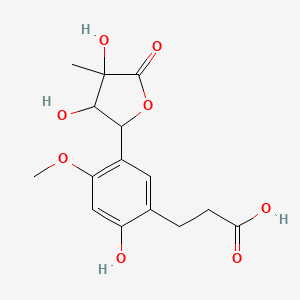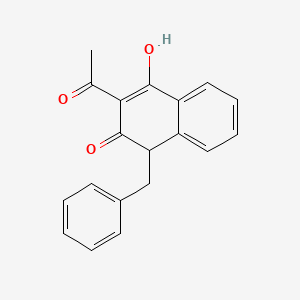
Trimethylsilyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl formate is a chemical compound with the molecular formula C4H10O2Si . It is also known by other names such as Silanol, 1,1,1-trimethyl-, formate and Formic acid, trimethylsilyl ester .
Synthesis Analysis
Trimethylsilyl formate can be synthesized in a manner similar to other silyl compounds. This typically involves the deprotonation of acetylene with a Grignard reagent, followed by reaction with trimethylsilyl chloride .Molecular Structure Analysis
The molecular structure of Trimethylsilyl formate consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The average mass of the molecule is 118.206 Da and the monoisotopic mass is 118.045006 Da .Chemical Reactions Analysis
Trimethylsilyl formate is used in transfer hydrosilylation of ketones. A total of 24 examples of ketones have been successfully converted to their corresponding silyl ethers with 61–99% yields in the presence of a PNHP-based ruthenium catalyst and silyl formate reagent .Physical And Chemical Properties Analysis
The molecular formula of Trimethylsilyl formate is C4H10O2Si. It has an average mass of 118.206 Da and a monoisotopic mass of 118.045006 Da .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry : Trimethylsilyl formate is used in derivatization technologies for the analysis of steroid estrogens. It helps in the formation of trimethylsilyl derivatives, enhancing the efficiency of derivatization of hydroxyl and ketone groups in steroids (H. Bi, 2015).
Metabolomics : In the field of metabolomics, trimethylsilyl formate is utilized for quantifying human serum metabolites in proton magnetic resonance spectroscopy. It serves as an alternative standard to other compounds, offering advantages in its interaction with serum macromolecules (M. Kriat et al., 1992).
Organic Synthesis : Trimethylsilyl formate is involved in the synthesis of various organic compounds. For instance, it facilitates the trimethylsilylation of alcohols and the conversion of alcohols into alkyl formates under specific conditions (A. Ghorbani‐Choghamarani et al., 2011).
Environmental Science : In environmental studies, trimethylsilyl formate is used for the investigation of the structure and reactivity of organosilicon compounds. This application is critical in understanding the environmental impact of these compounds (R. Fajgar et al., 2001).
NMR Studies : It is also used in nuclear magnetic resonance (NMR) studies of organosilicon chemistry, providing valuable data for chemical shifts and coupling constants (R. Harris & B. Kimber, 1975).
Medicinal Chemistry : Trimethylsilyl formate plays a role in medicinal chemistry, specifically in the preparation of protected intermediates in organic synthesis, demonstrating its versatility in the synthesis of complex organic molecules (J. Kister & C. Mioskowski, 2007).
Wirkmechanismus
The mechanism of action of Trimethylsilyl formate involves the metal-mediated silyl formate decarboxylation that generates a metal hydride species. This will provide a metal–alkoxide intermediate upon reaction with the substrate. The final silylation step provides the desired product, closing the catalytic cycle .
Safety and Hazards
Trimethylsilyl formate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethylsilyl formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSATXXRVXAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347568 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl formate | |
CAS RN |
18243-21-5 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-6-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/no-structure.png)
![[(1R,2R,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride](/img/structure/B1174456.png)

![3,10-dimethoxy-6H,7H-chromeno[4,3-b]chromene-6,7-dione](/img/structure/B1174464.png)


![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)ethan-1-amine](/img/structure/B1174469.png)